Pyrraline - 74509-14-1

Pyrraline

Catalog Number: EVT-366262
CAS Number: 74509-14-1
Molecular Formula: C12H18N2O4
Molecular Weight: 254.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pyrraline, also known as 2-fhmpn, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). Pyrraline is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Pyrraline has been primarily detected in urine. Within the cell, pyrraline is primarily located in the cytoplasm.
Synthesis Analysis

Methods of Synthesis
Pyrraline can be synthesized through several methods, primarily involving the reaction of glucose with lysine under controlled conditions. The synthesis typically occurs at elevated temperatures (120°C to 180°C) and can be influenced by factors such as pH and the presence of salts like sodium chloride.

  1. Maillard Reaction: The most common synthesis route involves the Maillard reaction, where reducing sugars react with the amino group of lysine. The process can be accelerated by increasing the concentration of sodium ions, which enhances the formation of pyrraline .
  2. Enzymatic Hydrolysis: Pyrraline can also be released from protein sources through enzymatic hydrolysis. This process involves breaking down proteins into peptides and amino acids, followed by the release of pyrraline when these components undergo further reactions .
  3. High-Performance Liquid Chromatography (HPLC): This technique is often used to analyze and quantify pyrraline in various samples after synthesis, providing insight into its formation dynamics .
Molecular Structure Analysis

Structure Details
The molecular formula of pyrraline is C₈H₁₄N₂O₂. Its structure consists of a pyrrole ring connected to a carbonyl group, which is characteristic of many Maillard reaction products. The presence of nitrogen in the pyrrole ring is derived from the amino group of lysine.

  • Molecular Weight: 170.21 g/mol
  • Structural Features: The compound features a five-membered aromatic ring with two nitrogen atoms, contributing to its reactivity and interaction with other biomolecules .
Chemical Reactions Analysis

Reactions Involving Pyrraline
Pyrraline participates in various chemical reactions typical of Maillard products:

  1. Formation from 3-Deoxyglucosone: Pyrraline can be generated via cyclization reactions involving 1,4-dicarbonyl compounds such as 3-deoxyglucosone.
  2. Stability and Degradation: Under acidic or alkaline conditions, pyrraline may undergo hydrolysis or further reactions leading to different derivatives or degradation products.
  3. Interactions with Other Compounds: Pyrraline can react with other amino acids or sugars, potentially influencing flavor and color in food products .
Mechanism of Action

Mechanism Insights
The mechanism by which pyrraline forms involves several steps:

  1. Initial Reaction: The amino group of lysine reacts with reducing sugars to form an Amadori product.
  2. Dehydration and Rearrangement: This product can undergo dehydration to form dicarbonyl compounds, which then cyclize to produce pyrraline.
  3. Influence of Environmental Factors: Factors such as temperature, pH, and ionic strength (e.g., sodium chloride concentration) significantly affect the rate and extent of pyrraline formation during the Maillard reaction .
Physical and Chemical Properties Analysis

Properties Overview

  • Appearance: Pyrraline is typically a yellowish-brown compound due to its formation during browning reactions.
  • Solubility: It is soluble in water and polar solvents due to its polar functional groups.
  • Stability: Pyrraline is relatively stable under neutral conditions but can degrade under extreme pH or temperature conditions.

Key Physical Properties

PropertyValue
Melting PointNot well-defined
Boiling PointNot well-defined
SolubilitySoluble in water
Molecular Weight170.21 g/mol
Applications

Scientific Applications
Pyrraline has several applications in food science and nutrition:

  1. Food Quality Indicator: Its presence serves as an indicator of Maillard reaction progress in processed foods.
  2. Nutritional Studies: Research on pyrraline contributes to understanding glycation processes related to aging and diabetes.
  3. Flavor Development: As a flavor compound, it plays a role in the sensory characteristics of cooked foods.
  4. Health Research: Studies on pyrraline's effects on human health are ongoing, particularly concerning its role in glycation-related diseases .

Properties

CAS Number

74509-14-1

Product Name

Pyrraline

IUPAC Name

2-amino-6-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]hexanoic acid

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C12H18N2O4/c13-11(12(17)18)3-1-2-6-14-9(7-15)4-5-10(14)8-16/h4-5,7,11,16H,1-3,6,8,13H2,(H,17,18)

InChI Key

VTYFITADLSVOAS-UHFFFAOYSA-N

SMILES

C1=C(N(C(=C1)C=O)CCCCC(C(=O)O)N)CO

Synonyms

2-amino-6-(2-formyl-5-hydroxymethylpyrrol-1-yl)hexanoic acid
2-FHMPN
2-formyl-5-(hydroxymethyl)pyrrole-1-norleucine
pyrraline

Canonical SMILES

C1=C(N(C(=C1)C=O)CCCCC(C(=O)O)N)CO

Isomeric SMILES

C1=C(N(C(=C1)C=O)CCCC[C@@H](C(=O)O)N)CO

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